molecular formula C7H5ClN2O B1594522 4-Chlorobenzo[d]oxazol-2-amine CAS No. 64037-10-1

4-Chlorobenzo[d]oxazol-2-amine

Cat. No. B1594522
CAS RN: 64037-10-1
M. Wt: 168.58 g/mol
InChI Key: LMTOFAYSICBYRU-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]oxazol-2-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been shown to exhibit promising biological activities.

Scientific Research Applications

Copper-Catalyzed Direct Amination

One notable application of chloroamines, including compounds like 4-Chlorobenzo[d]oxazol-2-amine, is in the copper-catalyzed direct amination of azoles at room temperature. This process enables the rapid and concise construction of aminoazoles, which are of great interest in biological and medicinal chemistry due to their potential pharmaceutical applications (Kawano, Hirano, Satoh, & Miura, 2010).

Synthesis of Heterocycles

In another study, 4-Chlorobenzo[d]oxazol-2-amine has been implicated in the regioselective synthesis of 1,2,4-triazoles utilizing an amine oxidase-inspired catalysis. This showcases its utility in constructing heterocycles that are prevalent in pharmaceuticals, agrochemicals, and material science research, demonstrating the compound's relevance in the development of new materials and active molecules (Thorve, Maji, & Maji, 2023).

Catalyst-Free Synthesis of Triazoles

Additionally, 4-Chlorobenzo[d]oxazol-2-amine is involved in the aerobic oxidative cycloaddition of α-chlorotosylhydrazones with arylamines, leading to the synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles under metal-free and azide-free conditions. This method represents an environmentally friendly approach to synthesizing triazoles, avoiding the use of heavy metals and hazardous azides (Bai, Cai, Wang, & Ji, 2015).

Synthesis of Dopamine Receptor Ligands

Moreover, the compound has been used in the synthesis of new series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. This application is critical in the search for new therapeutic agents that can be used in the treatment of neurological disorders such as schizophrenia (Audouze, Nielsen, & Peters, 2004).

properties

IUPAC Name

4-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTOFAYSICBYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214032
Record name Benzoxazole, 2-amino-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzo[d]oxazol-2-amine

CAS RN

64037-10-1
Record name Benzoxazole, 2-amino-4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-amino-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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